1,3-Bis(vinylsulfonylacetamido)propane
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Overview
Description
1,3-Bis(vinylsulfonylacetamido)propane is an organic compound with the molecular formula C11H18N2O6S2 and a molecular weight of 338.4 g/mol . It is known for its unique chemical structure, which includes two vinylsulfonyl groups attached to an acetamido-propane backbone. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(vinylsulfonylacetamido)propane can be synthesized through a multi-step process involving the reaction of vinylsulfonyl chloride with 1,3-diaminopropane in the presence of a base . The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be summarized as follows:
Step 1: Reaction of vinylsulfonyl chloride with 1,3-diaminopropane.
Step 2: Purification of the product through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(vinylsulfonylacetamido)propane undergoes various chemical reactions, including:
Substitution Reactions: The vinylsulfonyl groups can participate in nucleophilic substitution reactions.
Addition Reactions: The double bonds in the vinylsulfonyl groups can undergo addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reactions.
Solvents: Reactions are typically carried out in organic solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamide derivatives .
Scientific Research Applications
1,3-Bis(vinylsulfonylacetamido)propane has a wide range of applications in scientific research, including:
Chemistry: Used as a cross-linking agent in polymer chemistry.
Biology: Employed in the modification of biomolecules for studying protein-protein interactions.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(vinylsulfonylacetamido)propane involves its ability to form covalent bonds with nucleophilic groups in target molecules. The vinylsulfonyl groups are highly reactive and can undergo addition or substitution reactions with nucleophiles, leading to the formation of stable covalent adducts. This reactivity makes it useful in various applications, such as cross-linking and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(vinylsulfonyl)propane: Similar structure but lacks the acetamido groups.
N,N’-Bis(vinylsulfonyl)ethylenediamine: Contains ethylenediamine instead of 1,3-diaminopropane.
Vinylsulfonylmethane: A simpler compound with only one vinylsulfonyl group.
Uniqueness
1,3-Bis(vinylsulfonylacetamido)propane is unique due to the presence of both vinylsulfonyl and acetamido groups, which confer distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research .
Properties
CAS No. |
93629-90-4 |
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Molecular Formula |
C11H18N2O6S2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-ethenylsulfonyl-N-[3-[(2-ethenylsulfonylacetyl)amino]propyl]acetamide |
InChI |
InChI=1S/C11H18N2O6S2/c1-3-20(16,17)8-10(14)12-6-5-7-13-11(15)9-21(18,19)4-2/h3-4H,1-2,5-9H2,(H,12,14)(H,13,15) |
InChI Key |
BQRSKHITKXPIQX-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CC(=O)NCCCNC(=O)CS(=O)(=O)C=C |
Origin of Product |
United States |
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